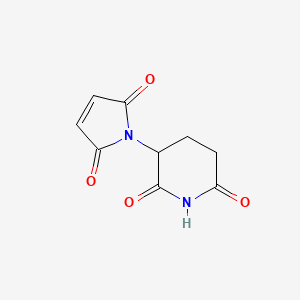

3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)哌啶-2,6-二酮是一种杂环化合物,同时包含吡咯环和哌啶环。

准备方法

合成路线和反应条件

1-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)哌啶-2,6-二酮的合成通常涉及在特定条件下使哌啶衍生物与吡咯衍生物反应。一种常见的方法涉及使用哌啶-2,6-二酮前体,它在合适的催化剂和溶剂的存在下与吡咯-2,5-二酮衍生物反应。反应通常在升高的温度下进行,以确保反应物完全转化为所需的产物 .

工业生产方法

在工业环境中,1-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)哌啶-2,6-二酮的生产可能涉及连续流动反应器,以优化反应条件并提高产率。使用高通量筛选技术也可以帮助确定大规模生产最有效的催化剂和反应条件 .

化学反应分析

反应类型

1-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)哌啶-2,6-二酮可以进行各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的氧化物。

还原: 还原反应可以将化合物转化为其还原形式。

取代: 该化合物可以进行取代反应,其中一个或多个原子被不同的原子或基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,而还原可能产生该化合物的还原衍生物 .

科学研究应用

Medicinal Chemistry

The compound is of significant interest in drug development due to its potential therapeutic effects. Research indicates that derivatives of 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione exhibit:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against resistant strains of microorganisms. For instance, studies report minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL against Candida auris .

- Anticancer Properties : In vitro studies reveal that some derivatives can induce apoptosis in cancer cells while selectively targeting malignant over non-malignant cells. Compounds derived from this structure have demonstrated inhibition of cell proliferation in colorectal and lymphoid cancer cell lines .

- Neuropharmacological Effects : Some derivatives have been identified as potential antipsychotic agents due to their high affinity for dopamine and serotonin receptors (D₂, D₃, 5-HT₁A, 5-HT₂A). This suggests their utility in modulating neurotransmitter systems associated with psychotic disorders .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic processes.

- Receptor Modulation : Its binding to neurotransmitter receptors influences signaling pathways related to mood and behavior .

Case Studies

Several studies have documented the biological effects of this compound:

Case Study 1: Antipsychotic Properties

A study evaluated a series of piperidine-2,6-dione derivatives for their antipsychotic potential. One promising derivative exhibited high affinity for dopamine D₂ and D₃ receptors while showing low affinity for H₁ receptors, minimizing the risk of weight gain associated with chronic treatment . Behavioral models indicated that this compound inhibited apomorphine-induced climbing behavior without causing extrapyramidal symptoms.

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives demonstrated significant antimicrobial activity against multiple pathogens. The structure-activity relationship analysis indicated that modifications at specific positions on the piperidine ring enhanced efficacy against resistant strains .

Industrial Applications

Beyond medicinal uses, the compound is also explored for industrial applications:

- Material Development : Its unique properties make it a candidate for developing new materials with specific functionalities.

作用机制

1-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)哌啶-2,6-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。所涉及的确切途径取决于具体的应用和目标 .

相似化合物的比较

类似化合物

- 3-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)丙腈

- 3-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)丙酸

- 3-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)-2,2-二甲基丙酸

独特性

1-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)哌啶-2,6-二酮的独特性在于其吡咯环和哌啶环的特定组合,赋予其独特的化学和生物学性质。这种独特性使其成为各种研究和工业应用的有价值的化合物 .

生物活性

3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a piperidine ring with a dioxopyrrol moiety, which contributes to its unique pharmacological profile. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against resistant strains of Candida auris, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that certain derivatives induce apoptosis in cancer cells while exhibiting selective toxicity towards malignant cells compared to non-malignant cells. For example, compounds derived from piperidine-2,6-dione were shown to inhibit cell proliferation and induce cell cycle arrest in colorectal and lymphoid cancer cell lines .

3. Neuropharmacological Effects

Some studies have highlighted the potential of this compound derivatives as antipsychotic agents. These compounds have demonstrated high affinity for dopamine and serotonin receptors (D₂, D₃, 5-HT₁A, 5-HT₂A), suggesting their role in modulating neurotransmitter systems associated with psychotic disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways:

- Enzyme Interaction : Binding to enzymes can alter their activity, impacting metabolic processes.

- Receptor Modulation : The compound's interaction with neurotransmitter receptors can influence signaling pathways related to mood and behavior.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h3-5H,1-2H2,(H,10,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNDLANJPTVECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。